![molecular formula C10H8N2O4 B1371750 Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 354793-04-7](/img/structure/B1371750.png)
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Overview
Description
“Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O4 . It has a molecular weight of 220.18 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Green Chemistry Synthesis
The compound serves as a precursor in the green synthesis of biologically active analogues. Utilizing a mechano-chemical grinding method, it contributes to the development of cost-efficient and environmentally friendly synthetic routes . This approach minimizes solvent use and simplifies product isolation, aligning with the principles of green chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its potential to create γ-lactam derivatives . These derivatives are structurally similar to many active natural products and synthetic drugs, showing pronounced activity against strains like MRSA . The compound’s role in synthesizing these bioactive products could lead to new therapeutic agents.
Organic Synthesis
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: is used in organic synthesis to construct complex functional molecules. It can be transformed into various intermediates that serve as building blocks for more intricate chemical entities . Its multifunctionality allows for diverse transformations, making it a versatile reagent in synthetic organic chemistry.
Supramolecular Chemistry
The compound’s derivatives can interact with complementary functions through hydrogen bonds, akin to nucleic bases in DNA. This property is exploited in supramolecular chemistry for molecular recognition and sensor development . It’s particularly useful for applications that require specific molecular interactions.
Catalysis
This compound is involved in catalysis research, where it’s used to study the alkylation reactions and interactions with N-nucleophiles . Understanding these reactions can lead to the development of new catalysts and reaction conditions that enhance the efficiency of chemical processes.
Pharmaceutical Drug Development
In the pharmaceutical industry, the compound’s derivatives are examined for their pharmacological properties . For instance, its role in the synthesis of benzothiazine derivatives, which have therapeutic potential, is of significant interest . These studies could lead to the discovery of new drugs with improved efficacy and safety profiles.
Future Directions
properties
IUPAC Name |
methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNGKOXONKYINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635907 | |
Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
CAS RN |
354793-04-7 | |
Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.